

An In-depth Technical Guide on 1-(4-chlorobutanoyl)piperidine

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Compound of Interest

Compound Name: 3-chloro-N-cyclohexylpropanamide

Cat. No.: B1624415

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IUPAC Name: 1-(4-chlorobutanoyl)piperidine Molecular Formula: C₉H₁₆ClNO

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(4-chlorobutanoyl)piperidine. The content is intended for researchers, scientists, and professionals involved in drug development and discovery. While this compound is commercially available, detailed research on its specific biological profile is not extensively published. Therefore, this guide also draws upon data from structurally related N-acylpiperidines and compounds bearing the reactive 4-chlorobutanoyl moiety to project its potential pharmacological relevance.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of 1-(4-chlorobutanoyl)piperidine.

Property	Value	Source
Molecular Weight	189.68 g/mol	[1]
Molecular Formula	C9H16ClNO	[1]
IUPAC Name	1-(4-chlorobutanoyl)piperidine	[2][3]
CAS Number	Not available	
Appearance	Predicted: Colorless to pale yellow oil or solid	
Boiling Point	Predicted: >250 °C	
Melting Point	Not available	
Solubility	Predicted: Soluble in organic solvents like ethanol, DMSO, and dichloromethane	
LogP (calculated)	~2.5	

Synthesis and Experimental Protocols

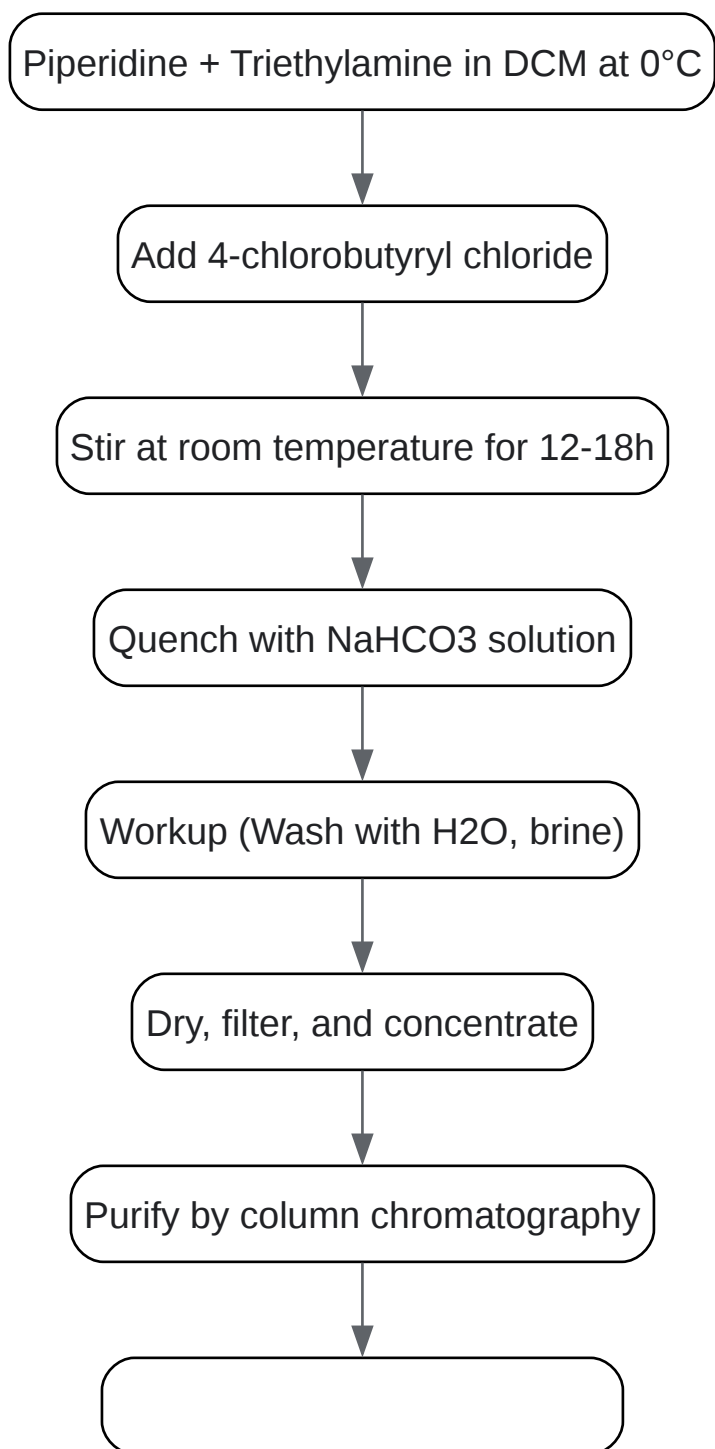
The synthesis of 1-(4-chlorobutanoyl)piperidine can be achieved through a standard amidation reaction between piperidine and 4-chlorobutyryl chloride. This is a well-established and high-yielding synthetic route.

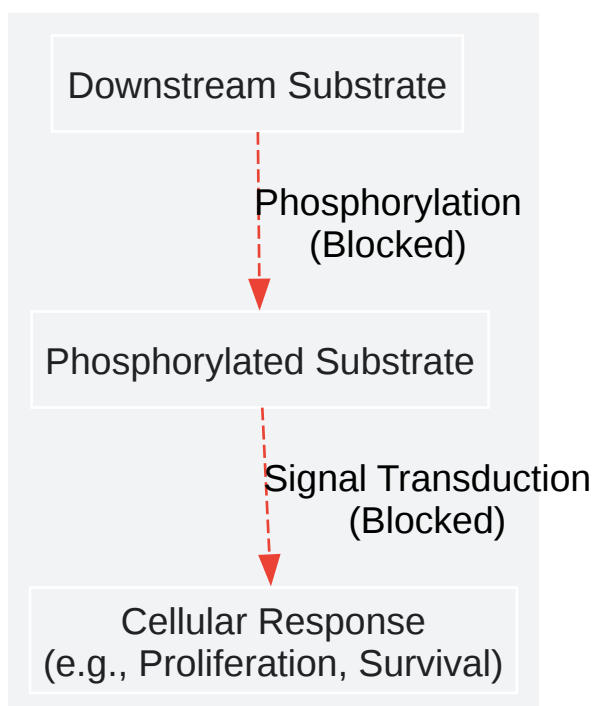
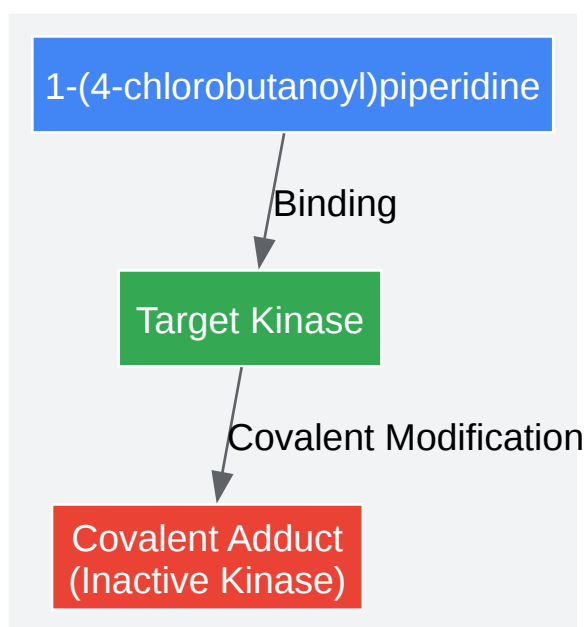
Experimental Protocol: Synthesis of 1-(4-chlorobutanoyl)piperidine

- Materials:
 - Piperidine (1.0 eq)
 - 4-chlorobutyryl chloride (1.1 eq)
 - Triethylamine (1.2 eq)
 - Dichloromethane (DCM), anhydrous

- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Procedure:
 - To a solution of piperidine in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.
 - Slowly add 4-chlorobutyl chloride to the reaction mixture while maintaining the temperature at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 12-18 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
 - Separate the organic layer and wash it sequentially with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude product by flash column chromatography on silica gel to obtain 1-(4-chlorobutanoyl)piperidine.

Logical Workflow for Synthesis





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References

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- 2. IUPAC Rules [chem.uiuc.edu]
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